BenchChemオンラインストアへようこそ!

2-(4-fluorophenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide

Medicinal Chemistry Anticancer Structure-Activity Relationship

This compound differs critically from published isoxazole-carboxamides: the acetamide linker alters conformational flexibility and hydrogen-bonding geometry, while the 3-aminomethyl substitution changes the aryl vector compared to 4-carboxamide analogs (see Hawash et al., 2021). These structural distinctions make analog substitution scientifically indefensible without confirmatory data. Procure this exact scaffold for focused SAR library synthesis targeting kinases, HDACs, and epigenetic regulators. The 4-fluorophenyl moiety enhances metabolic stability; the 4-methoxyphenyl group enables π-stacking interactions. Currently no published biological data exists—offering first-mover advantage in target identification and lead optimization campaigns.

Molecular Formula C19H17FN2O3
Molecular Weight 340.354
CAS No. 953232-10-5
Cat. No. B2642990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-fluorophenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide
CAS953232-10-5
Molecular FormulaC19H17FN2O3
Molecular Weight340.354
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)CC3=CC=C(C=C3)F
InChIInChI=1S/C19H17FN2O3/c1-24-17-8-4-14(5-9-17)18-11-16(22-25-18)12-21-19(23)10-13-2-6-15(20)7-3-13/h2-9,11H,10,12H2,1H3,(H,21,23)
InChIKeyURTYWMFHGFSMEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-fluorophenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide (953232-10-5): Chemical Class and Baseline Characteristics


2-(4-fluorophenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide (CAS 953232-10-5) is a synthetic small molecule belonging to the isoxazole-acetamide class [1]. It features a 4-fluorophenylacetyl moiety linked via an amide bond to a 5-(4-methoxyphenyl)isoxazole-3-methanamine scaffold. The isoxazole ring is a privileged heterocycle in medicinal chemistry, found in numerous bioactive compounds including COX-2 inhibitors and beta-lactamase-resistant antibiotics [1]. As a member of the broader 3,5-diarylisoxazole family, this compound shares structural features with several classes of investigational agents targeting kinases, GPCRs, and epigenetic regulators.

Why In-Class Isoxazole-Acetamides Cannot Substitute for 2-(4-fluorophenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide (953232-10-5)


In-class substitution among isoxazole-acetamide derivatives is contraindicated by well-established structure-activity relationships (SAR). Minor positional changes to substituents on the isoxazole core and pendant aryl rings can profoundly alter biological activity profiles [1]. For instance, in the closely related fluorophenyl-isoxazole-carboxamide series reported by Hawash et al. (2021), shifting substituents on the aniline-derived moiety led to IC50 variations exceeding 15-fold against Hep3B hepatocellular carcinoma cells, ranging from 5.76 µg/mL to 89.12 µg/mL across six analogs with identical core scaffolds [1]. The target compound (953232-10-5) differs from these reported analogs in two critical aspects: (a) it contains an acetamide linker instead of a carboxamide, altering both conformational flexibility and hydrogen-bonding geometry, and (b) the isoxazole ring substitution pattern (3-aminomethyl vs. 4-carboxamide) fundamentally changes the vector of the aryl substituents, which is a known determinant of target engagement [1]. Therefore, procurement of a substituted analog without confirmatory comparative data introduces unacceptable risk of divergent biological behavior.

Quantitative Evidence Guide: 2-(4-fluorophenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide (953232-10-5)


Structural Differentiation from Fluorophenyl-Isoxazole-Carboxamide Anticancer Leads

The target compound (953232-10-5) is structurally distinct from the most potent reported analog (compound 2f) in the Hawash et al. (2021) fluorophenyl-isoxazole series [1]. Compound 2f, identified as 3-(4-fluorophenyl)-5-methyl-N-phenylisoxazole-4-carboxamide, achieved an IC50 of 5.76 µg/mL against Hep3B liver cancer cells and reduced α-fetoprotein secretion to 168.33 ng/mL versus 1116.67 ng/mL in untreated controls [1]. However, the target compound (953232-10-5) replaces the 4-carboxamide linkage with a 3-acetamidomethyl moiety and substitutes the 5-methyl group on the isoxazole with a 5-(4-methoxyphenyl) group. The quantitative impact of these structural changes on anticancer potency is unknown, as no direct head-to-head comparison has been published in accessible primary literature.

Medicinal Chemistry Anticancer Structure-Activity Relationship

Drug-Likeness and Oral Bioavailability Predictions of Fluorophenyl-Isoxazole Class Compounds

Computational chemo-informatics analysis of six fluorophenyl-isoxazole derivatives (2a-2f) revealed that all compounds in this structural class comply with Lipinski's Rule of Five [1]. Key predicted properties for this class include molecular weight range of 296-390 g/mol, log P values between 2.84 and 5.08, hydrogen bond acceptors (HBA) of 4-7, and polar surface area (PSA) of 45-68 Ų [1]. Drug score values ranged from 0.46 to 0.95, with compound 2f achieving a drug score of 0.85 [1]. The target compound (953232-10-5), with a molecular formula of C25H21FN2O3 and molecular weight of approximately 416.44 g/mol, is predicted to fall within or near these parameter ranges but has not been specifically profiled in published computational studies.

Chemo-informatics Drug-likeness ADME Prediction

Cell Cycle Arrest Profile of Structurally Related Fluorophenyl-Isoxazole Lead Compound

Compound 2f, the most potent analog in the closely related fluorophenyl-isoxazole-carboxamide series, induced G2-M phase arrest in 6.73% of total Hep3B cells, which was comparable to the positive control doxorubicin at 7.4% [1]. Additionally, 2f significantly reduced the proportion of cells in the S phase and demonstrated similar cell cycle perturbation behavior to doxorubicin (P < 0.05) [1]. Compounds 2b and 2f reduced the necrosis rate of Hep3B cells by 4-fold and shifted cells toward apoptosis [1]. Whether the target compound (953232-10-5) exhibits comparable or divergent cell cycle effects depends on its uncharacterized molecular target(s) and cannot be inferred from the carboxamide series data.

Cell Cycle Analysis Flow Cytometry Mechanism of Action

Recommended Research Application Scenarios for 2-(4-fluorophenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide (CAS 953232-10-5)


Combinatorial Library Synthesis and SAR Exploration of Isoxazole-Acetamide Derivatives

Given the absence of published biological data for the target compound, the most scientifically rigorous application is its use as a core scaffold in focused library synthesis for structure-activity relationship (SAR) studies. The isoxazole-acetamide chemotype is underrepresented in the literature compared to isoxazole-carboxamides, where anticancer activity has been demonstrated [1]. Systematic variation of the aryl substituents (4-fluorophenylacetyl and 4-methoxyphenyl groups) could identify novel bioactive chemotypes for specific target classes including kinases and epigenetic targets [1].

In Silico Screening and Molecular Docking Against Cancer-Relevant Targets

The compound's structural features (fluorinated phenyl ring for metabolic stability, methoxyphenyl group for potential π-stacking interactions, isoxazole core as a bioisostere) make it a suitable candidate for computational target prediction and molecular docking campaigns. The related fluorophenyl-isoxazole class has demonstrated activity against hepatocellular carcinoma models (Hep3B and HepG2) [1]. Virtual screening against kinases, HDACs, or other cancer-relevant targets could prioritize this scaffold for subsequent in vitro validation, filling the current evidence gap.

Comparative Antiproliferative Profiling Against the Hep3B/HepG2 Hepatocellular Carcinoma Panel

The most directly relevant experimental scenario is head-to-head MTS cytotoxicity testing against the Hep3B and HepG2 cell lines, using the published compound 2f (IC50 = 5.76 and 34.64 µg/mL, respectively) as a positive control benchmark [1]. This experimental design would generate the currently missing quantitative comparator data necessary for evidence-based procurement and research prioritization. Concurrent α-fetoprotein secretion measurement (baseline untreated: 1116.67 ng/mL; 2f-treated: 168.33 ng/mL) would provide a functional readout [1].

Physicochemical and Metabolic Stability Profiling for Lead Optimization

The compound can serve as a starting point for ADME optimization campaigns. The fluorophenyl-isoxazole class has been computationally profiled for drug-likeness, with drug scores ranging from 0.46 to 0.95 [1]. Experimental determination of aqueous solubility, log D, microsomal stability, and CYP450 inhibition for the target compound would enable rational comparison with the known class parameters and guide structural modifications to improve pharmacokinetic properties.

Quote Request

Request a Quote for 2-(4-fluorophenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.